molecular formula C19H16N4O2S B2376676 3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-23-5

3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2376676
CAS No.: 2034479-23-5
M. Wt: 364.42
InChI Key: MGHWIJLEXADIDA-UHFFFAOYSA-N
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Description

3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a benzo[b]thiophene moiety, a piperidine ring, and a pyrazine-2-carbonitrile group

Preparation Methods

The synthesis of 3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the benzo[b]thiophene core, the piperidine ring, and the pyrazine-2-carbonitrile group. Common synthetic routes may involve:

Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile include other benzo[b]thiophene derivatives and pyrazine-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-11-15-18(22-8-7-21-15)25-14-5-3-9-23(12-14)19(24)17-10-13-4-1-2-6-16(13)26-17/h1-2,4,6-8,10,14H,3,5,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHWIJLEXADIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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